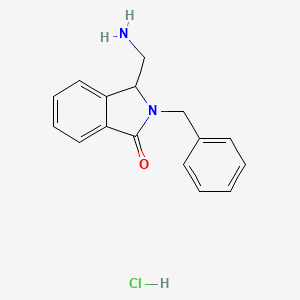

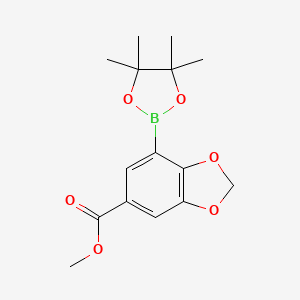

2-bromo-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-bromo-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” is a complex organic molecule. It contains a benzothiophene moiety, which is a heterocyclic compound (a compound that contains atoms of at least two different elements) consisting of a fused benzene and thiophene ring . Benzothiophene derivatives are found in various pharmaceutical drugs .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzothiophene and carboxamide groups. These functional groups can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions .科学的研究の応用

Antimalarial Applications

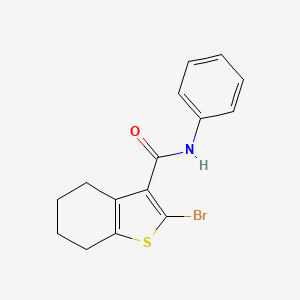

Bromo-benzothiophene carboxamide derivatives, including compounds similar to 2-bromo-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, have been identified as potent, slow-binding inhibitors of the Plasmodium enoyl-acyl carrier protein (ACP) reductase (PfENR), a critical enzyme in the fatty acid synthesis pathway of Plasmodium falciparum. One specific compound, 3‐Bromo‐N‐(4‐fluorobenzyl)‐benzo[b]thiophene‐2‐carboxamide, demonstrated significant potency with an IC50 value of 115 nM for purified PfENR. These inhibitors exhibit competitive kinetics with cofactor and uncompetitive kinetics with the substrate, highlighting their potential in antimalarial drug development (Banerjee et al., 2011).

Further research revealed that these bromo-benzothiophene carboxamide derivatives are not only potent inhibitors of the enzyme in vitro but also show significant activity against Plasmodium asexual blood stages in both in vitro and in vivo models. Specifically, these compounds impaired the development of the metabolically active trophozoite stage of the intraerythrocytic cycle. In vivo administration of these compounds to mice infected with Plasmodium berghei significantly enhanced the longevity of the mice, preventing the onset of ataxia and convulsions typically associated with the infection (Banerjee et al., 2011).

Synthesis and Chemical Analysis

The synthesis and analysis of benzothiophene derivatives, including 2-bromo-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, have been explored through various chemical processes. For instance, the Copper(I) iodide-catalyzed synthesis provides a method to create 1-benzothiophen-2-amines, demonstrating the chemical versatility and reactivity of benzothiophene derivatives. Such processes highlight the potential for developing diverse compounds with varying biological activities (Petrov et al., 2015).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-bromo-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNOS/c16-14-13(11-8-4-5-9-12(11)19-14)15(18)17-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLIRVCABFXVKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)Br)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-fluorophenyl)-6-methyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2843986.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-[(1-phenyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B2843987.png)

![Ethyl 5-(2,5-dimethylfuran-3-carboxamido)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2843988.png)

![2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one](/img/structure/B2843992.png)

![7-(4-methoxyphenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2843993.png)

![3-(2,5-Dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2843994.png)

![4-cyano-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2843995.png)

![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-phenylbenzamide](/img/structure/B2843998.png)

![6-ethyl 3-methyl 2-[(4-{[methyl(phenyl)amino]sulfonyl}benzoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B2844005.png)